Cas no 2090777-90-3 (benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate)

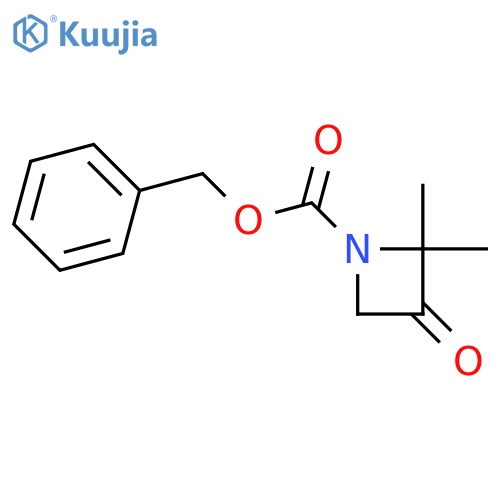

2090777-90-3 structure

商品名:benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate

benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate

- MFCD31705559

- EN300-22133952

- E88294

- 1-Cbz-2,2-dimethyl-3-oxoazetidine

- PS-17255

- 2090777-90-3

- benzyl2,2-dimethyl-3-oxoazetidine-1-carboxylate

- SY322381

-

- インチ: 1S/C13H15NO3/c1-13(2)11(15)8-14(13)12(16)17-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3

- InChIKey: BJLCWTBMPZFGNX-UHFFFAOYSA-N

- ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)CC(=O)C1(C)C

計算された属性

- せいみつぶんしりょう: 233.10519334g/mol

- どういたいしつりょう: 233.10519334g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 319

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 46.6Ų

- 疎水性パラメータ計算基準値(XlogP): 1.9

benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1231082-5G |

benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |

2090777-90-3 | 97% | 5g |

$3975 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1231082-250MG |

benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |

2090777-90-3 | 97% | 250mg |

$530 | 2024-07-21 | |

| Chemenu | CM1017339-500mg |

benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |

2090777-90-3 | 95%+ | 500mg |

$854 | 2023-02-02 | |

| Chemenu | CM1017339-1g |

benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |

2090777-90-3 | 95%+ | 1g |

$1280 | 2023-02-02 | |

| 1PlusChem | 1P0208KI-250mg |

benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |

2090777-90-3 | 95.00% | 250mg |

$440.00 | 2023-12-19 | |

| 1PlusChem | 1P0208KI-100mg |

benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |

2090777-90-3 | 95.00% | 100mg |

$266.00 | 2023-12-19 | |

| Aaron | AR0208SU-500mg |

benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |

2090777-90-3 | 95% | 500mg |

$944.00 | 2025-02-13 | |

| Aaron | AR0208SU-2.5g |

benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |

2090777-90-3 | 95% | 2.5g |

$2335.00 | 2025-02-13 | |

| Aaron | AR0208SU-5g |

benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |

2090777-90-3 | 95% | 5g |

$3442.00 | 2025-02-13 | |

| eNovation Chemicals LLC | Y1231082-5g |

benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate |

2090777-90-3 | 97% | 5g |

$3975 | 2025-02-26 |

benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate 関連文献

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

2090777-90-3 (benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate) 関連製品

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)

- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)

- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2090777-90-3)benzyl 2,2-dimethyl-3-oxoazetidine-1-carboxylate

清らかである:99%/99%

はかる:500mg/5g

価格 ($):909/2678